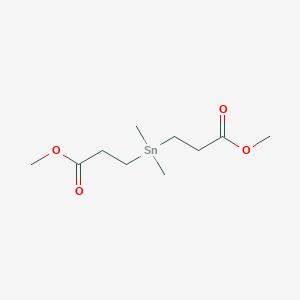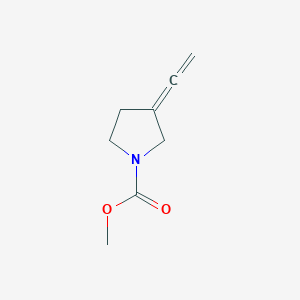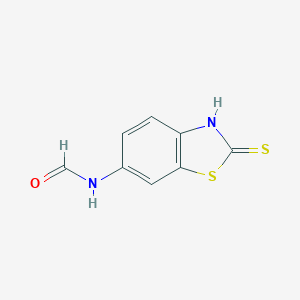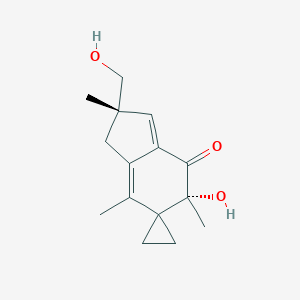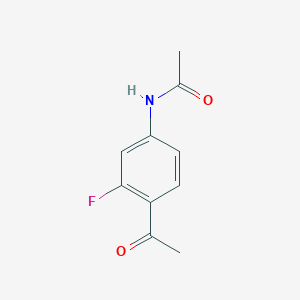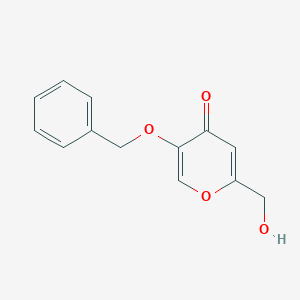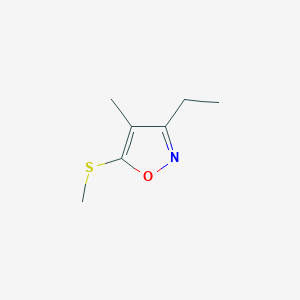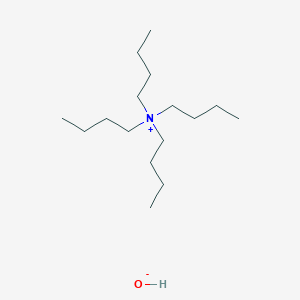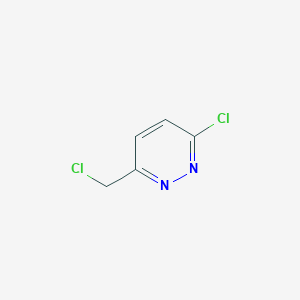![molecular formula C19H23NO B049089 4-[3-(4-Phenylphenyl)propyl]morpholine CAS No. 119637-69-3](/img/structure/B49089.png)
4-[3-(4-Phenylphenyl)propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Phenylphenyl)propyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPMP and is a morpholine derivative. PPMP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
PPMP has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, PPMP has been shown to inhibit the growth of tumor cells by targeting the sphingolipid pathway. In neurobiology, PPMP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, PPMP has been shown to have anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases such as atherosclerosis.
作用機序
PPMP acts by inhibiting the enzyme glucosylceramide synthase, which is involved in the synthesis of the sphingolipid ceramide. By inhibiting this enzyme, PPMP disrupts the sphingolipid pathway, which can lead to cell death in cancer cells. In neurobiology, PPMP may act by increasing the levels of sphingosine-1-phosphate, a signaling molecule that has neuroprotective effects. In cardiovascular research, PPMP may act by reducing inflammation and oxidative stress.
生化学的および生理学的効果
PPMP has been shown to have a variety of biochemical and physiological effects. In cancer cells, PPMP has been shown to induce cell death and inhibit tumor growth. In neurobiology, PPMP has been shown to have neuroprotective effects and may improve cognitive function. In cardiovascular research, PPMP has been shown to reduce inflammation and oxidative stress, which may improve cardiovascular health.
実験室実験の利点と制限
PPMP has several advantages for lab experiments, including its high potency and specificity for the target enzyme. However, PPMP also has some limitations, including its potential toxicity and the need for careful dosing.
将来の方向性
There are several future directions for research on PPMP. One area of interest is the development of PPMP analogs with improved potency and selectivity. Another area of interest is the investigation of PPMP's potential applications in other disease areas, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of PPMP and its effects on various biochemical pathways.
In conclusion, PPMP is a promising compound for scientific research with potential applications in cancer research, neurobiology, and cardiovascular research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a subject of interest for future research.
合成法
PPMP can be synthesized using a variety of methods, including the reaction between 4-phenylbenzaldehyde and 3-bromopropylamine in the presence of morpholine. Another method involves the reaction between 4-phenylbenzaldehyde and 3-aminopropylmorpholine in the presence of acetic anhydride. Both methods have been shown to produce high yields of PPMP.
特性
CAS番号 |
119637-69-3 |
|---|---|
製品名 |
4-[3-(4-Phenylphenyl)propyl]morpholine |
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC名 |
4-[3-(4-phenylphenyl)propyl]morpholine |
InChI |
InChI=1S/C19H23NO/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20/h1-3,6-11H,4-5,12-16H2 |
InChIキー |
RWXJOFLQRAFOPO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3 |
同義語 |
4-(3-bibenzyl-4-yl-propyl)morpholine BYP-morpholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



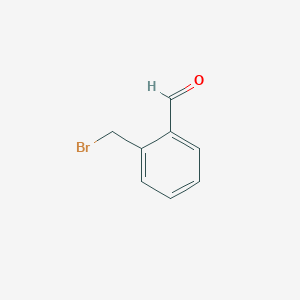
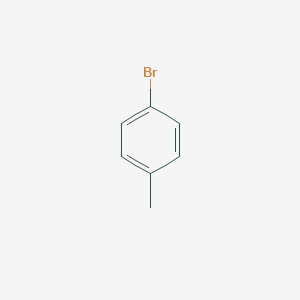
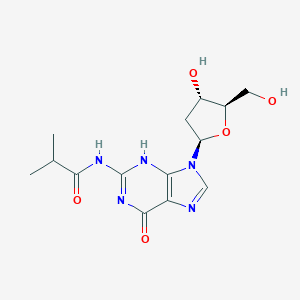

![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)
